Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate
Description
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate (CAS referenced under registration in ) is a naphthalene-derived compound functionalized with amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 5, respectively, and sulfonate (-SO₃⁻) groups at positions 1 and 5. This structure confers unique chelating, dye-intermediate, and pH-sensitive properties. It is widely used in industrial applications, including textile dyes, pharmaceuticals, and metal ion chelation .
Properties
CAS No. |
35439-70-4 |
|---|---|
Molecular Formula |
C10H7NNa2O7S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
disodium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
HGDZBCJUCXXHOT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid and sodium hydroxide to introduce the sulfonate groups at the 1 and 7 positions of the naphthalene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or aniline derivative.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include azo dyes and other naphthalene derivatives.
Scientific Research Applications
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has diverse applications across various scientific and industrial fields. It is used in chemistry, biology, medicine, and analytical chemistry.
Scientific Research Applications
Preparation: 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, a precursor to this compound, is synthesized by sulfonating 7-amino-4-hydroxy-2-naphthalene sulfonic acid. The process involves dissolving 7-amino-4-hydroxy-2-naphthalene sulfonic acid in an alkaline solution (9-11 wt%, pH 6-8), followed by adding manganese dioxide and sodium pyrosulfite as sulfonating agents. The sulfonation reaction is conducted at 40-55°C and a pH of 6.5-8 for 0.5-1 hour, and the resulting product is purified to achieve a purity higher than 96%. Industrial production methods follow similar steps on a larger scale, utilizing continuous reactors and automated systems for consistent quality and high yield.
Analytical Chemistry: J acid, closely related to this compound, is utilized in spectrophotometry and chromatography. It serves as a reagent for detecting metal ions by forming stable complexes. For instance, J acid was used to detect trace amounts of lead ions in water samples, achieving a detection limit as low as 0.01 ppm, demonstrating high sensitivity and specificity for lead ions.
Biochemical Applications: this compound is valuable in biochemistry, particularly in enzyme inhibition studies. Its structure allows interaction with biological molecules, making it a candidate for developing specific enzyme inhibitors.
Toxicology Studies show that Monosodium 4-amino-5-hydroxynaphthalene-2,7-disulphonate, administered orally, caused no effects at a dose of 2000 mg/kg bw in rats, and the oral LD50 was greater than 2000 mg/kg bw in both sexes (OECD TG 401) . In a repeated dose oral toxicity study in rats, Monosodium 4-amino-5-hydroxynaphthalene-2,7-disulphonate was administered via gavage at various doses for 28 days, with no adverse effects observed, and the NOAEL was determined to be 1000 mg/kg bw/day in both sexes .
Table 1: Biochemical Studies Involving J Acid
| Study Focus | Enzyme Targeted | Findings |
|---|---|---|
| Inhibition of Carbonic Anhydrase | Carbonic Anhydrase II | J acid showed an IC50 value of 25 µM |
| Antioxidant Activity | Superoxide Dismutase | Exhibited significant scavenging activity |
Mechanism of Action
The mechanism of action of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its ability to participate in electron transfer reactions. The amino and hydroxyl groups on the naphthalene ring can donate electrons, making the compound a good candidate for redox reactions. These properties are exploited in dye synthesis and other chemical processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Differences
The compound is compared to analogous naphthalenedisulfonates with variations in substituent positions, counterions, and functional groups. Key compounds include:
Table 1: Structural Comparison of Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate and Analogues
Physicochemical Properties
- Solubility: Sodium and potassium salts (e.g., 842-18-2, 7153-21-1) exhibit higher aqueous solubility compared to calcium derivatives (83763-46-6) due to smaller ionic radii and charge density of monovalent cations .
- Stability : Calcium salts (83763-46-6) demonstrate superior thermal stability in polymer matrices, whereas sodium salts (target compound) are more reactive in diazotization reactions for azo dye synthesis .
- Chelation Capacity: The target compound’s 2-amino and 5-hydroxyl groups enhance metal-binding efficiency for transition metals (e.g., Fe³⁺, Cu²⁺) compared to 7-hydroxyl derivatives (842-18-2), which favor alkaline earth metals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves diazotization of aniline derivatives followed by coupling with hydroxylated naphthalene disulfonates under alkaline conditions . Purification can be achieved via recrystallization in aqueous ethanol (70% v/v) and validated using reversed-phase HPLC with UV detection at 480 nm (λmax for azo derivatives). Purity should exceed 98% as confirmed by elemental analysis (C, H, N, S) and ion chromatography for residual sulfonate intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis : Confirm λmax between 480–520 nm, characteristic of azo-naphthalene chromophores .
- FT-IR : Identify peaks for -SO3− (1050–1200 cm⁻¹), -NH2 (3300 cm⁻¹), and phenolic -OH (broad ~3400 cm⁻¹) .
- NMR : ¹H NMR in D2O should show aromatic protons (δ 6.8–8.2 ppm) and absence of unreacted aniline (δ 6.5–7.0 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its sulfonate groups and potential azo dye toxicity, use PPE (gloves, lab coats, goggles) and work in a fume hood. Waste disposal should follow protocols for sulfonated aromatic compounds: neutralize with 10% NaOH, precipitate via FeCl3, and incinerate . Monitor airborne particulates using NIOSH Method 0500 .
Advanced Research Questions
Q. How do pH and ionic strength influence the compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Dependency : Use buffers (pH 2–12) and analyze degradation via LC-MS. Azo bonds degrade under acidic (pH < 3) or alkaline (pH > 10) conditions, forming sulfanilic acid and naphthoquinone byproducts .
- Ionic Strength : Evaluate using NaCl (0.1–1.0 M). High ionic strength stabilizes sulfonate groups but may induce aggregation, detectable via dynamic light scattering .
Q. What mechanistic insights explain its interactions with biological macromolecules (e.g., serum albumin)?
- Methodological Answer : Employ fluorescence quenching assays with bovine serum albumin (BSA):
- Binding Constants : Calculate via Stern-Volmer plots (excitation at 280 nm, emission at 340 nm).
- Molecular Docking : Use AutoDock Vina to model interactions with BSA’s hydrophobic pockets, focusing on sulfonate and azo groups .
Q. How can photodegradation pathways be elucidated under environmental UV exposure?
- Methodological Answer : Simulate UV irradiation (λ = 254–365 nm) in a photoreactor. Monitor degradation kinetics via HPLC-MS/MS and identify intermediates (e.g., hydroxylated naphthalene fragments). Quantum yield calculations using actinometry (ferrioxalate method) can quantify reaction efficiency .
Q. What strategies resolve contradictions in ecotoxicological data across different model organisms?
- Methodological Answer : Perform comparative assays:
- Daphnia magna : 48-h acute toxicity (EC50).
- Aliivibrio fischeri : Bioluminescence inhibition (Microtox®).
- Statistical Reconciliation : Use ANOVA to assess interspecies variability and derive species sensitivity distributions (SSDs) .
Methodological Notes
- Analytical References : Prioritize peer-reviewed studies over regulatory guidelines (e.g., REACH Annex XVII restrictions ).
- Contradictions : Address discrepancies in toxicity data by standardizing test conditions (e.g., ISO 11348 for bacterial assays) .
- Advanced Instrumentation : Use X-ray crystallography (if single crystals form) or DFT calculations (Gaussian 16) to map electron density around sulfonate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
